N-benzyl-1H-indazole-3-carboxamide synthesis protocol
N-benzyl-1H-indazole-3-carboxamide synthesis protocol
An In-Depth Technical Guide to the Synthesis of N-benzyl-1H-indazole-3-carboxamide
This technical guide provides a comprehensive overview of a validated protocol for the synthesis of N-benzyl-1H-indazole-3-carboxamide, a molecule of interest in medicinal chemistry and drug development. The synthesis involves a two-step process commencing from a protected indazole derivative. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental procedures, quantitative data, and a visual representation of the synthesis workflow.
Overview of the Synthetic Pathway
The synthesis of N-benzyl-1H-indazole-3-carboxamide is primarily achieved through a two-step reaction sequence. The first step involves the formation of the key intermediate, 1H-indazole-3-carboxylic acid, from a protected indazole. The subsequent step is an amide coupling reaction between 1H-indazole-3-carboxylic acid and benzylamine to yield the final product.
Experimental Protocols
The following protocols are based on established laboratory procedures and provide a step-by-step guide for the synthesis.[1][2]
Synthesis of 1H-indazole-3-carboxylic acid
This procedure outlines the synthesis of the carboxylic acid intermediate from a protected indazole.
Materials:
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SEM-protected Indazole
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Dry Tetrahydrofuran (THF)
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n-Butyllithium (n-BuLi) (2.5 M in hexane)
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Carbon Dioxide (CO2) gas
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Hydrochloric Acid (HCl)
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Diethyl ether
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10% Sodium Bicarbonate (NaHCO3) solution
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Citric acid solution
Procedure:
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Dissolve SEM-protected indazole (11 g, 44.33 mmol) in dry THF (60 mL) in a reaction vessel under a nitrogen atmosphere.
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Cool the solution to -70°C.
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Add n-BuLi (19.49 mL, 48.76 mmol, 1.1 equiv) dropwise to the solution. Stir the resulting bright yellow solution at -70°C for 30 minutes.
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Briefly warm the reaction mixture to 0°C for 10 minutes, then re-cool to -40°C.
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Pass CO2 gas into the reaction mixture in small portions at -40°C for 90 minutes.
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Add 1N HCl (60 mL) to the reaction mixture and allow it to warm to room temperature.
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Reflux the mixture at 80°C for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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After completion, evaporate the THF under reduced pressure.
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Basify the residue with a 10% NaHCO3 solution and wash with diethyl ether (2 x 50 mL).
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Acidify the aqueous layer with a citric acid solution to precipitate the solid product.
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Filter the solid, and dry it in an oven at 35°C to afford 1H-indazole-3-carboxylic acid.
Synthesis of N-benzyl-1H-indazole-3-carboxamide
This procedure details the amide coupling reaction to form the final product.
Materials:
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1H-indazole-3-carboxylic acid
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Dimethylformamide (DMF)
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Hydroxybenzotriazole (HOBT)
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1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl)
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Triethylamine (TEA)
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Benzylamine
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Ice water
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10% Methanol in Chloroform
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10% Sodium Bicarbonate (NaHCO3) solution
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Brine solution
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Sodium Sulfate (Na2SO4)
Procedure:
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Dissolve 1H-indazole-3-carboxylic acid (0.1 g, 0.61 mmol) in DMF.
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To this solution, add HOBT (0.1 g, 0.74 mmol, 1.2 equiv), EDC.HCl (0.141 g, 0.74 mmol, 1.2 equiv), and TEA (0.187 g, 1.85 mmol, 3 equiv).
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Stir the reaction mixture at room temperature for 15 minutes.
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Add benzylamine (0.61 mmol, 1 equiv) to the reaction mixture and continue stirring at room temperature for 4-6 hours.
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Monitor the reaction progress using TLC.
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Upon completion, pour the reaction mixture into ice water (20 mL).
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Extract the product with 10% Methanol in Chloroform (2 x 30 mL).
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Wash the combined organic layers with 10% NaHCO3 solution (25 mL) and brine solution.
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Dry the organic layer over Na2SO4 and evaporate the solvent under reduced pressure.
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Purify the crude product by column chromatography using a step gradient of 0-5% Methanol in Chloroform to obtain N-benzyl-1H-indazole-3-carboxamide.[1][2]
Data Presentation
The following tables summarize the quantitative data for the synthesized compounds.
Table 1: Physicochemical and Yield Data
| Compound | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) |
| 1H-indazole-3-carboxylic acid | C₈H₆N₂O₂ | 162.15 | 259-262 | 98 |
| N-benzyl-1H-indazole-3-carboxamide | C₁₅H₁₃N₃O | 251.28 | 145-148 | - |
Yield for N-benzyl-1H-indazole-3-carboxamide was not explicitly stated as a percentage in the source but was obtained from the described procedure.
Table 2: Spectroscopic Data
| Compound | IR (KBr, cm⁻¹) | ¹H NMR (DMSO-d₆, δ ppm) |
| 1H-indazole-3-carboxylic acid | 3280, 3186, 2945, 1687, 1588, 1518, 1486, 1382, 1282, 1174, 1149, 914, 779 | - |
| N-benzyl-1H-indazole-3-carboxamide | 3407, 3184, 1651, 1544, 1471, 1348, 1260, 1239, 1150, 1080, 956, 779, 680 | 4.52 (d, 2H, J = 6.8 Hz), 7.22-7.43 (m, 7H), 7.64 (d, 1H, J = 8.0 Hz), 8.21 (d, 1H, J = 8.2 Hz), 9.08 (br, t, 1H), 13.88 (s, 1H)[1] |
¹H NMR data for 1H-indazole-3-carboxylic acid was not provided in the primary source.
Visualization of the Synthesis
The following diagrams illustrate the chemical transformations and the overall experimental workflow.
Caption: Chemical synthesis pathway for N-benzyl-1H-indazole-3-carboxamide.
Caption: Step-by-step experimental workflow for the synthesis.
